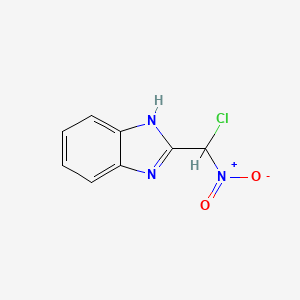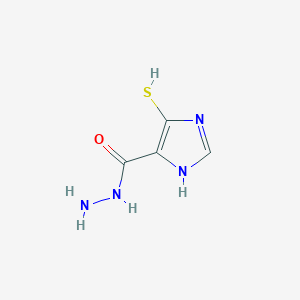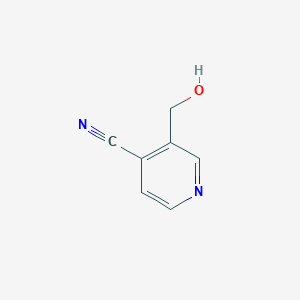
2,5-Bis(chloromethyl)pyrazine
説明
2,5-Bis(chloromethyl)pyrazine is a coordination complex that contains two pyrazine ligands . The compound is an isomer of 2,5-bis(chloromethyl)pyridine and has the same geometry as the pyridine molecule . This complex exists in two different isomeric forms .
Synthesis Analysis
The synthesis of 2,5-Bis(chloromethyl)pyrazine involves several synthetic approaches including condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution . For instance, 2,5-Bis(chloromethyl)pyrazine reacted with sodium alkoxide to give unexpected 2-dialkoxymethyl-5-methylpyrazine along with normal substitution product, 2,5-bis(alkoxymethyl)pyrazine .Molecular Structure Analysis
The molecular structure of 2,5-Bis(chloromethyl)pyrazine contains a total of 16 bonds; 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring . The chemical formula is C6H6Cl2N2 and the molecular weight is 177.03 g/mol .科学的研究の応用
Scientific Research Applications of 2,5-Bis(chloromethyl)pyrazine
Synthesis and Chemical Properties
Synthesis of Pyrazine Acetals : 2,5-Bis(chloromethyl)pyrazine reacts with sodium alkoxide, leading to unexpected products like 2-dialkoxymethyl-5-methylpyrazine and 2,5-bis(alkoxymethyl)pyrazine. This reaction indicates the potential of 2,5-Bis(chloromethyl)pyrazine in synthesizing diverse pyrazine acetals, with the product ratio depending on the solvent and alkoxide used (Eda et al., 2008).
Improved Synthesis of Bis(chloromethyl)arene Monomers : A study demonstrates improved yields in the synthesis of 2,5-bis(chloromethyl) pyrazine through radical chlorination. The findings contribute to optimizing the production of α, α′ -dichlorinated monomers, which are significant in various chemical syntheses (Almassio et al., 2005).
Applications in Coordination Chemistry and Materials Science
Coordination Polymers and Isomerism : 2,5-Bis(chloromethyl)pyrazine has been used to prepare coordination polymers with silver ions. These polymers exhibit unique structural features and isomerism, highlighting the ligand's role in forming complex supramolecular structures (Caradoc-Davies et al., 2001).
Electrochemistry of Ruthenium(II)-Bipyridine Building Blocks : The electrochemical properties of ruthenium(II) complexes incorporating 2,5-bis(chloromethyl)pyrazine derivatives reveal insights into redox properties and electronic interactions in such complexes, suggesting applications in electrochemical sensors and devices (Marcaccio et al., 2002).
Biomedical Research
- Antimetastatic Properties in Cancer Research : Derivatives of 2,5-Bis(chloromethyl)pyrazine, specifically bis(dioxopiperazines), have been synthesized and evaluated for their antimetastatic properties in the context of cancer research, demonstrating the compound's potential inmedical applications (Witiak et al., 1985).
Optical and Electrochemical Applications
Optoelectronic Properties and Light-Emitting Devices : The synthesis and characterization of 2,5-di(aryleneethynyl)pyrazine derivatives, derived from 2,5-Bis(chloromethyl)pyrazine, have been explored for their structural and optoelectronic properties. These derivatives have potential applications in light-emitting devices, highlighting the versatile use of 2,5-Bis(chloromethyl)pyrazine in material science (Zhao et al., 2004).
Electrochromic Materials Employing Pyrazine Derivatives : Research into novel electrochromic materials using derivatives of 2,5-Bis(chloromethyl)pyrazine demonstrates their potential in near-infrared (NIR) electrochromic devices. These studies underscore the compound's significance in the development of advanced electrochromic materials (Zhao et al., 2014).
特性
IUPAC Name |
2,5-bis(chloromethyl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIUTOQNQNHRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)CCl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307394 | |
| Record name | 2,5-Bis(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58549-95-4 | |
| Record name | 2,5-Bis(chloromethyl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58549-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Amino)-2-pyrazinyl]benzimidazole](/img/structure/B3354241.png)
![2,3-Dihydro-1h-benzo[e]indole](/img/structure/B3354242.png)
![7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine](/img/structure/B3354243.png)





![Acetamide, N-[2-(1H-indol-5-yl)ethyl]-](/img/structure/B3354295.png)
![1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile](/img/structure/B3354302.png)


